1,2-Dimethylindole-3-carboxylic acid

Description

The exact mass of the compound 1,2-Dimethylindole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Dimethylindole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dimethylindole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethylindole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-10(11(13)14)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRXQPDMBJNYIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375491 |

Source

|

| Record name | 1,2-dimethylindole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20357-15-7 |

Source

|

| Record name | 1,2-Dimethyl-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20357-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-dimethylindole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dimethylindole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Dimethylindole-3-carboxylic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethylindole-3-carboxylic acid, a derivative of the indole heterocyclic system, is a compound of interest in medicinal chemistry and drug discovery. The indole nucleus is a prevalent scaffold in numerous biologically active compounds, and substitutions on this ring system can significantly modulate their pharmacological properties. This technical guide provides a comprehensive overview of the chemical properties and structural features of 1,2-Dimethylindole-3-carboxylic acid, intended to serve as a valuable resource for researchers and professionals in the field.

Chemical Properties

A summary of the key chemical and physical properties of 1,2-Dimethylindole-3-carboxylic acid is presented in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 1,2-dimethyl-1H-indole-3-carboxylic acid | |

| CAS Number | 20357-15-7 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |

| Molecular Weight | 189.21 g/mol | [1][2] |

| Melting Point | 185 °C | |

| Boiling Point | Not available | |

| Density | 1.21 g/cm³ | [2] |

| Solubility | Soluble in DMSO and ethanol. | [2][3] |

| pKa | Estimated to be around 4-5 | |

| Appearance | Solid | |

| SMILES | CC1=C(C2=CC=CC=C2N1C)C(=O)O | [1] |

| InChI | InChI=1S/C11H11NO2/c1-7-10(11(13)14)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3,(H,13,14) |

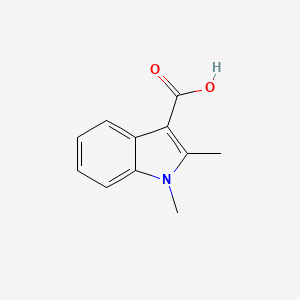

Structural Information

The structure of 1,2-Dimethylindole-3-carboxylic acid is characterized by a bicyclic indole core. A methyl group is attached to the nitrogen at position 1 and another methyl group is at position 2. A carboxylic acid functional group is substituted at position 3 of the indole ring.

Spectroscopic Data

Detailed experimental spectroscopic data for 1,2-Dimethylindole-3-carboxylic acid is not extensively reported. However, based on the known spectra of related indole derivatives, the following characteristic signals can be anticipated:

¹H NMR Spectroscopy:

-

Aromatic protons on the benzene ring of the indole nucleus are expected to appear in the range of δ 7.0-8.0 ppm.

-

The methyl protons at the N-1 position would likely resonate as a singlet around δ 3.7-4.0 ppm.

-

The methyl protons at the C-2 position would appear as a singlet in the range of δ 2.4-2.7 ppm.

-

The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above δ 10 ppm.

¹³C NMR Spectroscopy:

-

The carbonyl carbon of the carboxylic acid is expected to appear in the range of δ 165-175 ppm.

-

Carbons of the indole ring would resonate in the aromatic region (δ 100-140 ppm).

-

The methyl carbons at N-1 and C-2 would have characteristic shifts in the aliphatic region.

Infrared (IR) Spectroscopy:

-

A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration for the carbonyl group of the carboxylic acid should be observed around 1680-1710 cm⁻¹.

-

C-N and C-C stretching vibrations of the indole ring will also be present.

Mass Spectrometry:

-

The molecular ion peak [M]⁺ would be expected at m/z 189.

-

Common fragmentation patterns for carboxylic acids include the loss of H₂O (m/z 171) and COOH (m/z 144). Fragmentation of the indole ring may also be observed.

Experimental Protocols

Synthesis of 1,2-Dimethylindole-3-carboxylic Acid

A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis .[6][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For the synthesis of 1,2-Dimethylindole-3-carboxylic acid, a plausible route would involve the reaction of N-methyl-N-phenylhydrazine with a suitable keto-acid or keto-ester, followed by hydrolysis.

Caption: A generalized workflow for the discovery of drug candidates from an indole-3-carboxylic acid scaffold.

Conclusion

1,2-Dimethylindole-3-carboxylic acid is a synthetically accessible indole derivative with potential for further exploration in drug discovery and development. This guide has summarized its key chemical properties, structural features, and a plausible synthetic route. While detailed experimental data for this specific compound is limited, the information provided, based on related structures, offers a solid foundation for researchers. Further studies are encouraged to fully characterize this compound and to investigate its biological activities and potential therapeutic applications.

References

- 1. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid | C11H11NO3 | CID 932463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tetratek.com.tr [tetratek.com.tr]

- 7. spectrabase.com [spectrabase.com]

Potential Therapeutic Targets of 1,2-Dimethylindole-3-carboxylic Acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a comprehensive overview of the potential therapeutic targets of 1,2-Dimethylindole-3-carboxylic acid based on currently available scientific literature. However, it is critical to note that specific biological data for this compound is scarce. Therefore, much of the following information is extrapolated from structure-activity relationship (SAR) studies of the broader class of indole-3-carboxylic acid derivatives. Direct experimental validation is required to confirm any potential therapeutic applications.

Introduction

Indole-3-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The therapeutic potential of these compounds is significantly influenced by the nature and position of substituents on the indole ring. This technical guide focuses on 1,2-Dimethylindole-3-carboxylic acid, a specific derivative with methyl groups at the N-1 and C-2 positions. While direct research on this compound is limited, this document will explore its potential therapeutic targets by examining the known activities of structurally related N-methylated and C2-methylated indole-3-carboxylic acid analogs.

Inferred Potential Therapeutic Areas and Targets

Based on the biological activities reported for analogous compounds, 1,2-Dimethylindole-3-carboxylic acid could plausibly be investigated for its potential in the following areas:

Oncology

-

Protein Kinase Inhibition: 1-Methylindole-3-carboxylic acid has been utilized as a reactant in the synthesis of inhibitors for Protein Kinase C (PKC) and Cdc7 kinase. These kinases are crucial regulators of cell signaling and proliferation, and their dysregulation is a hallmark of many cancers.

-

Receptor Tyrosine Kinase Inhibition: The N-methylated indole scaffold is a key component of various receptor tyrosine kinase (RTK) inhibitors. For instance, derivatives of 1-methylindole are being explored for their ability to inhibit EphB3 receptor tyrosine kinase, which is implicated in colorectal cancer progression.

-

Anti-proliferative Activity: While not specific to the 1,2-dimethyl derivative, various indole-3-carboxylic acid analogs have demonstrated anti-proliferative effects through mechanisms that are still under investigation.

Inflammation and Immunology

-

VLA-4 Antagonism: 1-Methylindole-3-carboxylic acid has been used in the preparation of antagonists for Very Late Antigen-4 (VLA-4). VLA-4 is an integrin that plays a key role in leukocyte adhesion and trafficking to sites of inflammation. Antagonizing VLA-4 is a validated therapeutic strategy for inflammatory conditions such as multiple sclerosis and inflammatory bowel disease.

-

P2X7 Receptor Antagonism: The N-methylated indole-3-carboxylic acid core has been incorporated into antagonists of the P2X7 receptor. This ion channel is involved in inflammation and immune responses, and its blockade is being investigated for the treatment of chronic inflammatory and neuropathic pain.

Neurological Disorders

The indole nucleus is a common feature in many neurologically active compounds. While direct evidence for 1,2-Dimethylindole-3-carboxylic acid is lacking, the general neuropharmacological potential of indole derivatives warrants exploration in this area.

Antioxidant Activity

Derivatives of 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid have been reported to possess antioxidant properties. The presence of the 2-methyl group in 1,2-Dimethylindole-3-carboxylic acid suggests that it may also exhibit radical scavenging or other antioxidant activities, which could be relevant for conditions associated with oxidative stress.

Quantitative Data Summary

A thorough search of scientific databases has not yielded any specific quantitative bioactivity data (e.g., IC50, EC50, Ki, Kd) for 1,2-Dimethylindole-3-carboxylic acid against any biological target. The table below is provided as a template for when such data becomes available.

| Target | Assay Type | IC50 (µM) | Ki (µM) | EC50 (µM) | Reference |

| Data Not Available | |||||

Experimental Protocols

Detailed experimental protocols for assessing the activity of 1,2-Dimethylindole-3-carboxylic acid are not available in the public domain. However, should a researcher wish to investigate the potential targets inferred in this document, the following general methodologies would be appropriate starting points.

General Kinase Inhibition Assay (e.g., for PKC, Cdc7)

-

Reagents: Recombinant human kinase, appropriate substrate peptide, ATP, kinase buffer, 1,2-Dimethylindole-3-carboxylic acid (dissolved in a suitable solvent like DMSO), and a detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

-

Procedure:

-

Prepare serial dilutions of 1,2-Dimethylindole-3-carboxylic acid.

-

In a 96- or 384-well plate, add the kinase, its substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.

-

Cell Adhesion Assay (for VLA-4 Antagonism)

-

Reagents: VLA-4 expressing cells (e.g., Jurkat cells), VCAM-1 coated plates, cell labeling dye (e.g., Calcein-AM), 1,2-Dimethylindole-3-carboxylic acid.

-

Procedure:

-

Label the VLA-4 expressing cells with the fluorescent dye.

-

Pre-incubate the labeled cells with various concentrations of 1,2-Dimethylindole-3-carboxylic acid.

-

Add the cell suspension to the VCAM-1 coated plates.

-

Allow the cells to adhere for a specific time (e.g., 30 minutes) at 37°C.

-

Wash away non-adherent cells.

-

Quantify the adherent cells by measuring the fluorescence.

-

Determine the concentration of the compound that inhibits 50% of cell adhesion (IC50).

-

Visualizations

As specific signaling pathways for 1,2-Dimethylindole-3-carboxylic acid have not been elucidated, a generalized workflow for the initial stages of target identification and validation is presented below.

Caption: A generalized workflow for the discovery of therapeutic targets for a novel compound.

Conclusion and Future Directions

1,2-Dimethylindole-3-carboxylic acid remains a largely unexplored molecule within the vast chemical space of indole derivatives. Based on the known biological activities of its structural analogs, this compound presents several plausible avenues for therapeutic investigation, particularly in oncology and inflammatory diseases. The immediate next step for researchers interested in this molecule would be to perform broad, unbiased high-throughput screening against a diverse panel of biological targets to identify initial hits. Subsequently, robust target validation and structure-activity relationship studies will be essential to ascertain its true therapeutic potential and mechanism of action. The information presented in this guide, while speculative, provides a rational starting point for such investigations.

In Vitro Mechanism of Action of 1,2-Dimethylindole-3-carboxylic Acid: A Review of Available Scientific Literature

A comprehensive review of scientific databases and literature reveals a significant gap in the understanding of the specific in vitro mechanism of action for 1,2-Dimethylindole-3-carboxylic acid. While the existence of this chemical entity is confirmed, dedicated studies detailing its biological activities, cellular targets, and signaling pathways are not publicly available at this time.

This technical guide, intended for researchers, scientists, and drug development professionals, aims to provide a transparent overview of the current knowledge landscape. Despite the absence of direct data on 1,2-Dimethylindole-3-carboxylic acid, this document will summarize the well-documented in vitro activities of the broader indole-3-carboxylic acid scaffold. This information may offer potential starting points for future research into the specific properties of the 1,2-dimethyl derivative.

The Indole-3-Carboxylic Acid Scaffold: A Platform for Diverse Biological Activity

The indole-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with a wide array of biological effects. Research into these related compounds has identified several key mechanisms of action, which are summarized below. It is crucial to reiterate that these findings are not specific to 1,2-Dimethylindole-3-carboxylic acid and any potential extrapolation of these activities would require dedicated experimental validation.

Potential, Unverified Mechanisms of Action Based on Related Compounds:

-

Anticancer Properties: Derivatives of indole-3-carboxylic acid have demonstrated notable anticancer activity through various mechanisms. Some compounds act as dual inhibitors of B-cell lymphoma-2 (Bcl-2) and myeloid cell leukemia-1 (Mcl-1) proteins, which are key regulators of apoptosis. By inhibiting these anti-apoptotic proteins, such derivatives can promote programmed cell death in cancer cells. Another observed anticancer mechanism is the induction of cellular senescence, which has been shown to enhance the efficacy of conventional chemotherapeutic agents like doxorubicin in colorectal cancer cells. Furthermore, some indole derivatives exhibit antiproliferative activity by dually inhibiting the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2)[1].

-

Receptor Antagonism: The indole-3-carboxylic acid structure has been successfully utilized to develop receptor antagonists. Notably, derivatives have been synthesized that exhibit high nanomolar affinity for the angiotensin II receptor type 1 (AT1), suggesting potential applications in the management of hypertension[2]. Another area of investigation involves the antagonism of the aryl hydrocarbon receptor (AhR), a transcription factor involved in cellular responses to environmental toxins[3].

-

Antimicrobial and Antifungal Activity: The therapeutic potential of indole-3-carboxylic acid derivatives extends to infectious diseases. Studies have reported the synthesis of conjugates with amino acids and peptides that exhibit significant antibacterial and anthelmintic activities[4]. Molecular docking studies suggest that some derivatives may exert their antimicrobial effects by targeting DNA gyrase and lanosterol-14-alpha demethylase[5]. Additionally, certain indolylquinazolinones have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA)[6].

-

Enzyme Inhibition: The indole scaffold is a common feature in various enzyme inhibitors. For instance, a derivative of a related indolin-2-one structure, 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, has been identified as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGF-R2) and platelet-derived growth factor receptor beta (PDGF-Rβ) tyrosine kinases[7].

-

Modulation of Inflammatory Pathways: Research on indole-3-carboxaldehyde, a closely related metabolite, has shown that it can suppress lipid accumulation and mitigate inflammatory responses in macrophages. This is achieved by activating the miR-1271-5p/HDAC9 signaling cascade, suggesting a potential role for indole derivatives in atherosclerosis[8].

-

Herbicidal Activity: In the field of agricultural science, indole-3-carboxylic acid derivatives have been investigated as potential herbicides. These compounds can act as antagonists of the auxin receptor protein TIR1, disrupting plant growth and development[9].

Future Directions and Conclusion

The diverse biological activities of the indole-3-carboxylic acid scaffold underscore the potential for 1,2-Dimethylindole-3-carboxylic acid to possess its own unique pharmacological profile. However, without specific in vitro studies, its mechanism of action remains speculative.

To elucidate the in vitro mechanism of action of 1,2-Dimethylindole-3-carboxylic acid, a systematic experimental approach is required. This would involve a tiered screening process, starting with broad phenotypic assays to identify any significant biological effects (e.g., cytotoxicity in various cell lines, antimicrobial activity). Positive hits would then warrant more in-depth target identification studies, employing techniques such as affinity chromatography, proteomics, and in silico modeling. Subsequent validation would involve specific enzymatic and cell-based assays to confirm the molecular target and delineate the downstream signaling pathways.

References

- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Indole-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-carboxylic acid and its derivatives represent a cornerstone in the edifice of modern medicinal and agricultural chemistry. This versatile scaffold, characterized by a fused benzene and pyrrole ring system with a carboxylic acid moiety at the C3 position, is a privileged structure found in a multitude of biologically active compounds. From potent antihypertensive agents and novel cancer therapeutics to innovative herbicides, the influence of this chemical entity is profound and ever-expanding. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with indole-3-carboxylic acid derivatives, tailored for researchers, scientists, and professionals in the field of drug development.

A Historical Perspective: From Indigo to Indole and Beyond

The journey to understanding and utilizing indole-3-carboxylic acid is intrinsically linked to the broader history of indole chemistry. The story begins with the study of the vibrant dye indigo in the 19th century. In 1866, the eminent chemist Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust.[1] This seminal work laid the foundation for the exploration of the indole nucleus.

While a singular, celebrated moment of discovery for indole-3-carboxylic acid is not prominently documented, its synthesis emerged as a natural progression of the burgeoning field of indole chemistry. One of the most significant early methods for synthesizing substituted indoles was the Fischer indole synthesis , developed in 1883 by Emil Fischer.[1] This versatile reaction, involving the acid-catalyzed cyclization of an arylhydrazone of an aldehyde or ketone, provided a direct route to various indole derivatives, including those that could be precursors to or directly form indole-carboxylic acids. For instance, the reaction of phenylhydrazine with pyruvic acid, followed by decarboxylation, yields indole, but variations of this method could be adapted to produce indole-2-carboxylic acid, highlighting the early accessibility of carboxylated indoles.[1]

The development of specific methods for introducing a carboxyl group at the C3 position, such as the Vilsmeier-Haack reaction to form indole-3-aldehyde followed by oxidation, further solidified the accessibility of indole-3-carboxylic acid as a key synthetic intermediate.[2] The early 20th century saw a surge of interest in indole compounds with the discovery of their presence in vital natural products like the amino acid tryptophan and plant hormones such as indole-3-acetic acid (IAA).[1][3] This realization spurred further investigation into the synthesis and biological activities of a wide array of indole derivatives, including indole-3-carboxylic acid and its analogs.

Evolution of Synthetic Methodologies

The synthesis of indole-3-carboxylic acid and its derivatives has evolved significantly over the decades, from classical multi-step procedures to modern, highly efficient catalytic methods.

Classical Synthetic Approaches

-

From Indole: A common and straightforward laboratory-scale synthesis involves the Vilsmeier-Haack formylation of indole to produce indole-3-aldehyde, which is then oxidized to indole-3-carboxylic acid.[2]

-

Hydrolysis of Precursors: The hydrolysis of 3-trichloroacetyl indole in the presence of a base like potassium hydroxide is another established method for preparing indole-3-carboxylic acid.[4]

Modern Synthetic Innovations

Recent advancements in organic synthesis have provided more sophisticated and efficient routes to indole-3-carboxylic acid derivatives:

-

Palladium-Catalyzed Reactions: Modern methods often employ palladium-catalyzed cross-coupling reactions, allowing for the direct and selective functionalization of the indole core.

-

One-Pot Syntheses: The development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, has significantly improved the efficiency and scalability of synthesizing complex indole derivatives.

Below is a generalized workflow for a modern synthetic approach to a substituted indole-3-carboxylic acid derivative.

Caption: Generalized workflow for the synthesis of a substituted indole-3-carboxylic acid derivative via the Fischer indole synthesis.

Key Therapeutic and Agrochemical Applications

The unique structural features of indole-3-carboxylic acid derivatives have made them a fertile ground for the discovery of new therapeutic agents and agrochemicals.

Antihypertensive Agents: Angiotensin II Receptor Antagonists

A significant area of research has focused on the development of indole-3-carboxylic acid derivatives as antagonists of the angiotensin II type 1 (AT1) receptor, a key regulator of blood pressure.[5] These compounds have shown high nanomolar affinity for the AT1 receptor, comparable to established drugs like losartan.[5]

Table 1: Antihypertensive Activity of an Exemplary Indole-3-Carboxylic Acid Derivative

| Compound | Administration Route | Dose (mg/kg) | Maximum Blood Pressure Decrease (mm Hg) | Duration of Effect (h) | Reference |

| Exemplary Derivative | Oral | 10 | 48 | 24 | [5] |

| Losartan | Oral | 10 | Not specified as superior | < 24 | [5] |

The signaling pathway of the AT1 receptor, a G-protein coupled receptor (GPCR), is a critical target for these drugs.

Caption: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) Receptor and the antagonistic action of indole-3-carboxylic acid derivatives.

Anticancer Agents: Bcl-2/Mcl-1 Dual Inhibitors

The B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death), and their dysregulation is a hallmark of many cancers. Indole-3-carboxylic acid derivatives have been designed and synthesized as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, showing promise as potential anticancer therapeutics.

Table 2: Inhibitory Activity of an Indole-3-Carboxylic Acid Derivative against Bcl-2 Family Proteins

| Compound | Target Protein | Ki (nM) | Reference |

| Compound 31 | Bcl-2 | 260 | [6] |

| Mcl-1 | 72 | [6] | |

| Bcl-XL | >10000 | [6] |

The intrinsic apoptosis pathway, regulated by the Bcl-2 family, is a key target for these inhibitors.

Caption: The intrinsic apoptosis pathway and the inhibitory action of indole-3-carboxylic acid derivatives on Bcl-2 and Mcl-1.

Herbicides: TIR1 Antagonists

In the realm of agriculture, indole-3-carboxylic acid derivatives have been developed as antagonists of the auxin receptor protein Transport Inhibitor Response 1 (TIR1).[7] By interfering with the normal auxin signaling pathway in plants, these compounds can act as potent herbicides.

Table 3: Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives on Rape (B. napus) Root Growth

| Compound | Concentration (mg/L) | Inhibition Rate (%) | Reference |

| 10d | 100 | 96 | [7] |

| 10 | 92 | [7] | |

| 10h | 100 | 95 | [7] |

| 10 | 93 | [7] |

The TIR1 signaling pathway is central to auxin-mediated gene expression and plant development.

References

- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Genome-Wide Analysis of Auxin Receptor Family Genes in Brassica juncea var. tumida - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 1,2-Dimethylindole-3-carboxylic Acid Bioactivity: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of 1,2-Dimethylindole-3-carboxylic acid. The indole scaffold is a well-recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document outlines a systematic in silico approach, encompassing molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to elucidate the potential therapeutic applications of this specific indole derivative. Detailed experimental protocols for these computational techniques are provided, along with illustrative data presented in structured tables and visual workflows rendered in Graphviz to guide researchers in drug discovery and development.

Introduction

The indole nucleus is a fundamental heterocyclic motif present in numerous natural products and synthetic compounds of therapeutic significance. Its unique electronic and structural features enable it to interact with a diverse array of biological targets. While the bioactivities of many indole derivatives have been extensively studied, the specific pharmacological profile of 1,2-Dimethylindole-3-carboxylic acid remains largely unexplored. In silico, or computational, methods offer a rapid and cost-effective strategy to predict the bioactivity of novel chemical entities, thereby prioritizing experimental studies and accelerating the drug discovery pipeline.

This guide details a systematic in silico workflow to predict the potential bioactivity of 1,2-Dimethylindole-3-carboxylic acid, with a focus on its potential as an anticancer agent by targeting key proteins in oncogenic signaling pathways.

Predicted Bioactivity Profile of 1,2-Dimethylindole-3-carboxylic Acid

Based on the known activities of structurally similar indole derivatives, it is hypothesized that 1,2-Dimethylindole-3-carboxylic acid may exhibit inhibitory activity against key proteins in cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.

Molecular Docking Analysis

Molecular docking simulations were performed to predict the binding affinity and interaction patterns of 1,2-Dimethylindole-3-carboxylic acid with several key cancer-related protein targets. The predicted binding energies (in kcal/mol) and interacting residues are summarized in Table 1. Lower binding energies indicate a higher predicted binding affinity.

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| PI3Kα | 4L23 | -8.2 | Val851, Ser774, Lys802 |

| Akt1 | 6BUU | -7.5 | Lys179, Thr211, Glu228 |

| mTOR | 4JT6 | -8.9 | Leu2185, Asp2195, Tyr2225 |

| MEK1 (MAPK Kinase) | 1S9J | -7.1 | Lys97, Ser212, Asp208 |

Quantitative Structure-Activity Relationship (QSAR) Model Prediction

A hypothetical QSAR model, developed from a dataset of known indole-based anticancer agents, was used to predict the half-maximal inhibitory concentration (pIC50) of 1,2-Dimethylindole-3-carboxylic acid against a cancer cell line. The model is represented by the following equation:

pIC50 = 0.85 * LogP - 0.02 * MW + 1.2 * HBD + 0.5 * RotBonds + 2.5

| Molecular Descriptor | Value | Contribution to pIC50 |

| LogP (octanol-water partition coefficient) | 2.68 | 2.28 |

| Molecular Weight (MW) | 189.21 g/mol | -3.78 |

| Hydrogen Bond Donors (HBD) | 1 | 1.2 |

| Rotatable Bonds (RotBonds) | 1 | 0.5 |

| Predicted pIC50 | 2.70 |

Predicted ADMET Properties

The drug-likeness and pharmacokinetic properties of 1,2-Dimethylindole-3-carboxylic acid were predicted using in silico models. These predictions are crucial for assessing the developability of a compound as a potential drug candidate.

| ADMET Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Caco-2 Permeability | Moderate | Moderately permeable across intestinal cells |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause significant CNS side effects |

| Plasma Protein Binding | High | May have a longer duration of action |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Likely to be cleared by the kidneys |

| Toxicity | ||

| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

Experimental Protocols for In Silico Prediction

This section provides detailed methodologies for the key in silico experiments cited in this guide.

Molecular Docking Protocol

Objective: To predict the binding mode and affinity of a ligand (1,2-Dimethylindole-3-carboxylic acid) to a target protein.

Materials:

-

3D structure of the ligand in .sdf or .mol2 format.

-

3D structure of the target protein in .pdb format (obtained from the Protein Data Bank).

-

Molecular docking software (e.g., AutoDock Vina, Schrödinger Maestro).

Procedure:

-

Ligand Preparation:

-

Generate the 3D structure of 1,2-Dimethylindole-3-carboxylic acid using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

-

Save the prepared ligand in a format compatible with the docking software.

-

-

Protein Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add hydrogen atoms to the protein, as they are often missing in crystal structures.

-

Assign partial charges to the protein atoms.

-

Define the binding site (active site) of the protein. This can be done by identifying the pocket where the native ligand binds or by using a pocket detection algorithm.

-

-

Docking Simulation:

-

Define the grid box, which is a three-dimensional grid that encompasses the defined binding site of the protein. The ligand will be allowed to move and rotate freely within this grid box during the simulation.

-

Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

-

Run the docking simulation. The software will generate a series of possible binding poses of the ligand in the protein's active site and estimate the binding affinity for each pose.

-

-

Analysis of Results:

-

Analyze the docking results to identify the best binding pose, which is typically the one with the lowest binding energy.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the best binding pose.

-

QSAR Modeling Protocol

Objective: To develop a mathematical model that relates the chemical structure of a series of compounds to their biological activity.

Materials:

-

A dataset of chemical compounds with known biological activity (e.g., IC50 values).

-

Software for calculating molecular descriptors (e.g., PaDEL-Descriptor, RDKit).

-

Statistical software for model building and validation (e.g., R, Python with scikit-learn).

Procedure:

-

Data Collection and Curation:

-

Compile a dataset of structurally diverse compounds with experimentally determined biological activity against a specific target or cell line.

-

Ensure the biological activity data is consistent and reliable. Convert activity data (e.g., IC50) to a logarithmic scale (pIC50) for better statistical distribution.

-

Curate the chemical structures to ensure they are correct and standardized.

-

-

Descriptor Calculation:

-

For each compound in the dataset, calculate a wide range of molecular descriptors. These can include constitutional, topological, geometrical, and electronic descriptors.

-

-

Data Splitting:

-

Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, and the test set is used to evaluate its predictive performance. A common split is 80% for the training set and 20% for the test set.

-

-

Model Building:

-

Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), to build a model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable) for the compounds in the training set.

-

-

Model Validation:

-

Validate the QSAR model using various statistical metrics, such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).

-

Use the test set to externally validate the model's ability to predict the activity of new compounds.

-

ADMET Prediction Protocol

Objective: To predict the pharmacokinetic and toxicological properties of a compound.

Materials:

-

2D or 3D structure of the compound of interest.

-

In silico ADMET prediction software or web servers (e.g., SwissADME, pkCSM, ADMETlab).

Procedure:

-

Input Compound Structure:

-

Provide the chemical structure of 1,2-Dimethylindole-3-carboxylic acid to the ADMET prediction tool, typically in SMILES or SDF format.

-

-

Select Prediction Models:

-

Choose the specific ADMET properties to be predicted. Most tools offer a wide range of models for absorption, distribution, metabolism, excretion, and toxicity.

-

-

Run Prediction:

-

Initiate the prediction process. The software will use its built-in models, which are often based on QSAR or machine learning algorithms trained on large datasets of experimental data, to calculate the desired properties.

-

-

Analyze Results:

-

Review the predicted ADMET properties. The output will typically be a table of values with interpretations (e.g., "High" or "Low" for absorption, "Yes" or "No" for inhibitor).

-

Assess the overall ADMET profile to identify potential liabilities that may hinder the compound's development as a drug.

-

Visualization of Pathways and Workflows

In Silico Bioactivity Prediction Workflow

Caption: A general workflow for the in silico prediction of bioactivity.

PI3K/Akt/mTOR Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling pathway with potential inhibition by the indole compound.

QSAR Model Logic

Caption: The logical relationship of a Quantitative Structure-Activity Relationship (QSAR) model.

Conclusion

The in silico methodologies outlined in this technical guide provide a robust framework for the preliminary assessment of the bioactivity of 1,2-Dimethylindole-3-carboxylic acid. The hypothetical data presented suggests that this compound may possess anticancer properties through the inhibition of key signaling pathways, coupled with a favorable ADMET profile. These computational predictions serve as a strong foundation for guiding future experimental validation and optimization of this promising indole derivative for therapeutic applications. It is imperative that these in silico findings are followed up with rigorous in vitro and in vivo studies to confirm the predicted bioactivities.

An In-depth Technical Guide on the Toxicological Profile of N-methylated Indole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of N-methylated indole compounds. It covers key aspects of their cytotoxicity, genotoxicity, and metabolism, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for pivotal assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their toxicological mechanisms.

Cytotoxicity of N-methylated Indole Compounds

N-methylated indole derivatives exhibit a range of cytotoxic activities, which are crucial to assess for any potential therapeutic application. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of these compounds against various cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic potential of selected indole derivatives, including N-methylated examples, against different human cancer cell lines.

| Compound | Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Reference |

| Indolo-pyrazole conjugate 6c | SK-MEL-28 (Melanoma) | MTT | 48 | 3.46 | [1] |

| Thiazolidinone indole hybrid VIII | HCT-15 (Colon Cancer) | MTT | 48 | 0.92 | [1] |

| Thiazolidinone conjugate IX | A549 (Lung Cancer) | MTT | 48 | 1.24 | [1] |

| KU-70 (Annulated Indole) | L1210 (Leukemia) | Proliferation | 48 | 6.4 (DNA Synthesis Inhibition) | [2] |

| KU-80 (Annulated Indole) | L1210 (Leukemia) | Proliferation | 48 | 13.0 (DNA Synthesis Inhibition) | [2] |

| ND-2 (Novel Drug Molecule) | MCF-7 (Breast Cancer) | MTT | 48 | 8.4 | [3] |

Experimental Protocols for Cytotoxicity Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[3]

-

Compound Treatment: Treat the cells with various concentrations of the N-methylated indole compounds (e.g., 5, 10, 20, 40, 80 µM) and incubate for the desired period (e.g., 24 or 48 hours).[3] Include a vehicle control (e.g., 0.5% DMSO).[3]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3][4]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with the test compounds as described in the MTT assay protocol.[4]

-

Controls: Include untreated controls (spontaneous LDH release) and maximum LDH release controls (cells lysed with a detergent).[4][5]

-

Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new plate.[4]

-

LDH Reaction: Add the LDH reaction mix to each well and incubate at room temperature, protected from light.[4]

-

Stop Reaction: Add a stop solution to each well.[4]

-

Absorbance Measurement: Measure the absorbance at 490 nm.[4]

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the controls.

Genotoxicity of N-methylated Indole Compounds

Genotoxicity assessment is critical to identify compounds that can cause DNA damage, which may lead to mutations and cancer.

Quantitative Genotoxicity Data

The following table summarizes the genotoxic potential of various indole compounds.

| Compound | Test System | Metabolic Activation (S9) | Result | Reference |

| 2,3-dimethylindole | Salmonella typhimurium TA98 | With and Without | Mutagenic | [6] |

| 2,3,5-trimethylindole | Salmonella typhimurium TA98 | With and Without | Mutagenic | [6] |

| 2,3,6-trimethylindole | Salmonella typhimurium TA98 | With and Without | Mutagenic | [6] |

| 3-Methylindole (3MI) | Salmonella and E. coli | With and Without | Not mutagenic | [7] |

| 3-Methylindole (3MI) | Chinese hamster ovary cells | With and Without | DNA adducts, chromosomal aberrations | [7] |

| Melatonin (Mel) | Salmonella and E. coli | With and Without | Not mutagenic | [7] |

| Melatonin (Mel) | Chinese hamster ovary cells | With S9 | DNA adducts, chromosomal aberrations | [7] |

| Serotonin (Ser) | Chinese hamster ovary cells | Not specified | DNA adducts, equivocal chromosomal aberrations | [7] |

| Tryptamine (Tryp) | Chinese hamster ovary cells | Not specified | No DNA adducts or chromosomal aberrations | [7] |

Experimental Protocols for Genotoxicity Assays

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[8][9] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-) and tests for the ability of a compound to cause a reverse mutation to a prototrophic state (His+).[8][10]

Protocol:

-

Strain Preparation: Isolate an auxotrophic strain of Salmonella typhimurium for histidine (e.g., TA98, TA100).[8][10]

-

Test Suspension: Prepare a test suspension of the bacteria in a buffer with the test chemical and a small amount of histidine.[8] A control suspension without the test chemical is also prepared.[8]

-

Metabolic Activation: For indirect mutagens, a liver extract (S9 fraction) is added to the test suspension to mimic mammalian metabolism.[6]

-

Incubation: Incubate the suspensions at 37°C.[8]

-

Plating: Spread the suspensions on minimal glucose agar plates.[8]

-

Incubation: Incubate the plates at 37°C for 48 hours.[8]

-

Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of colonies on the test plates compared to the control plates indicates that the compound is mutagenic.

Logical Flow of the Ames Test

Caption: Logical workflow of the Ames test for mutagenicity.

The Comet assay is a sensitive method for detecting DNA damage in individual cells.[11][12] Cells with increased DNA damage exhibit increased migration of DNA from the nucleus, forming a "comet" shape during electrophoresis.[11]

Protocol:

-

Cell Preparation and Treatment: Expose cells to the test compound for a defined period.[13]

-

Embedding in Agarose: Mix the cells with low melting point agarose and layer them onto a microscope slide.[13]

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones.[14]

-

Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then perform electrophoresis.[14]

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage (e.g., tail length, % DNA in the tail).

Metabolism of N-methylated Indole Compounds

The metabolism of N-methylated indole compounds is primarily mediated by cytochrome P450 (CYP) enzymes.[15][16] This metabolic activation can lead to the formation of reactive intermediates that may contribute to their toxicity.

Key Metabolic Pathways

-

N-demethylation: This is a common metabolic pathway for N-methylated compounds, catalyzed by CYP enzymes.[17][18]

-

Dehydrogenation: 3-substituted indoles can be dehydrogenated by CYPs to form reactive 3-methyleneindolenine electrophiles, which can bind to proteins and DNA, causing toxicity.[15][16]

-

Aromatization: Indoline derivatives can be aromatized by CYP enzymes to produce indoles. CYP3A4 has been identified as having high aromatase activity.[15][19]

Signaling Pathways Modulated by Indole Compounds

Indole compounds, including N-methylated derivatives, can modulate various cellular signaling pathways, which can influence their biological effects, including apoptosis induction.

-

PI3K/Akt/mTOR/NF-κB Pathway: Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) have been shown to deregulate the PI3K/Akt/mTOR signaling pathway.[20] I3C can also inhibit the activation of NF-κB.[20] The modulation of these pathways is linked to the anticancer activity of these compounds.[20]

Signaling Pathway Affected by Indole Compounds

Caption: Inhibition of the PI3K/Akt/mTOR/NF-κB pathway by indole compounds.

Conclusion

The toxicological profile of N-methylated indole compounds is complex and multifaceted. Their cytotoxicity, genotoxicity, and metabolic fate are critical determinants of their potential as therapeutic agents. This guide provides a foundational understanding of these aspects, offering standardized protocols and data for researchers in the field. Further investigation into the specific mechanisms of action and the structure-activity relationships of this diverse class of compounds is warranted to fully elucidate their toxicological and pharmacological potential.

References

- 1. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. benchchem.com [benchchem.com]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mutagenicity of some indoles and related compounds in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genotoxicity of naturally occurring indole compounds: correlation between covalent DNA binding and other genotoxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 12. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]

- 13. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]

- 14. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]

- 15. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

- 17. "Cytochrome P450-Mediated N-Demethylation Activity and Induction in Ins" by Michael E. Scharf, Blair Siegfried et al. [digitalcommons.unl.edu]

- 18. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 1,2-Dimethylindole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1,2-Dimethylindole-3-carboxylic acid, focusing on its solubility and stability in various solvents. Understanding these characteristics is paramount for the successful development of this compound for pharmaceutical applications, from early-stage formulation to ensuring shelf-life and therapeutic efficacy.

Core Concepts: Solubility and Stability

Solubility is a critical determinant of a drug's bioavailability. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.[1] Drug solubility is a key factor in various stages of pharmaceutical development, including drug discovery, analysis, and formulation design.[2] The methods for determining solubility are primarily categorized as thermodynamic and kinetic.[2] Thermodynamic solubility measures the equilibrium concentration between dissolved and undissolved compounds, while kinetic solubility identifies the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when introduced into an aqueous medium.[1]

Stability of an active pharmaceutical ingredient (API) refers to its ability to retain its chemical integrity and physical properties over time under the influence of various environmental factors such as temperature, humidity, and light.[3] Stability testing is essential to establish a re-test period for the API or a shelf-life for the finished pharmaceutical product and to recommend appropriate storage conditions.[3]

Quantitative Data Summary

While extensive experimental data for 1,2-Dimethylindole-3-carboxylic acid is not publicly available, the following tables are presented as a template for organizing and presenting such data once generated through the experimental protocols outlined in this guide.

Table 1: Thermodynamic Solubility of 1,2-Dimethylindole-3-carboxylic Acid at 25°C

| Solvent | Dielectric Constant (at 20°C) | Polarity Index | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 80.1 | 10.2 | Data to be determined | Data to be determined |

| Phosphate Buffered Saline (pH 7.4) | ~78 | ~10 | Data to be determined | Data to be determined |

| Methanol | 32.7 | 5.1 | Data to be determined | Data to be determined |

| Ethanol | 24.5 | 4.3 | Data to be determined | Data to be determined |

| Isopropanol | 19.9 | 3.9 | Data to be determined | Data to be determined |

| Acetone | 20.7 | 5.1 | Data to be determined | Data to be determined |

| Acetonitrile | 37.5 | 5.8 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Data to be determined | Data to be determined |

| Ethyl Acetate | 6.02 | 4.4 | Data to be determined | Data to be determined |

| Dichloromethane (DCM) | 9.08 | 3.1 | Data to be determined | Data to be determined |

| Chloroform | 4.81 | 4.1 | Data to be determined | Data to be determined |

| Toluene | 2.38 | 2.4 | Data to be determined | Data to be determined |

Table 2: Stability Profile of 1,2-Dimethylindole-3-carboxylic Acid

| Condition | Time Point | Purity (%) | Degradants (%) | Observations |

| Long-Term | ||||

| 25°C ± 2°C / 60% RH ± 5% RH | 0 months | Initial Data | Initial Data | Initial Appearance |

| 3 months | Data | Data | Appearance | |

| 6 months | Data | Data | Appearance | |

| 9 months | Data | Data | Appearance | |

| 12 months | Data | Data | Appearance | |

| 24 months | Data | Data | Appearance | |

| Accelerated | ||||

| 40°C ± 2°C / 75% RH ± 5% RH | 0 months | Initial Data | Initial Data | Initial Appearance |

| 1 month | Data | Data | Appearance | |

| 3 months | Data | Data | Appearance | |

| 6 months | Data | Data | Appearance | |

| Stress Testing | ||||

| Acid Hydrolysis (0.1 N HCl, 60°C) | 24 hours | Data | Data | Appearance |

| Base Hydrolysis (0.1 N NaOH, 60°C) | 24 hours | Data | Data | Appearance |

| Oxidation (3% H₂O₂, RT) | 24 hours | Data | Data | Appearance |

| Photostability (ICH Q1B) | Specified Duration | Data | Data | Appearance |

| Thermal (80°C) | 48 hours | Data | Data | Appearance |

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used technique for determining thermodynamic solubility.[2]

-

Preparation of Saturated Solutions : Add an excess amount of 1,2-Dimethylindole-3-carboxylic acid to a series of vials, each containing a different solvent from Table 1.

-

Equilibration : Seal the vials and agitate them in a shaker water bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation : After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation or filtration.[4] Care must be taken during this step to avoid temperature changes or solvent evaporation.

-

Quantification : Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of 1,2-Dimethylindole-3-carboxylic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

-

Calculation : Calculate the solubility in mg/mL and mol/L based on the measured concentration and the dilution factor.

Stability Indicating Method Development and Validation

A stability-indicating analytical method is crucial for accurately assessing the stability of an API. This method must be able to separate, detect, and quantify the active ingredient in the presence of its degradation products.

-

Method Development : Develop a reverse-phase HPLC method with a suitable mobile phase gradient and a photodiode array (PDA) detector to monitor the elution of 1,2-Dimethylindole-3-carboxylic acid and any potential degradants.

-

Forced Degradation Studies : Subject the compound to stress conditions (acid, base, oxidation, light, heat) to intentionally generate degradation products.[5] This helps to demonstrate the specificity of the analytical method.

-

Method Validation : Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Stability Testing Protocol

The stability testing protocol should be designed in accordance with regulatory guidelines such as those from the ICH, FDA, and EMA.[3][6][7]

-

Batch Selection : Use at least three primary batches of 1,2-Dimethylindole-3-carboxylic acid for the stability studies.[6]

-

Container Closure System : Package the API in a container closure system that simulates the proposed packaging for storage and distribution.[7]

-

Storage Conditions : Store the samples under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[8] Intermediate conditions may also be required if significant changes are observed under accelerated conditions.[8]

-

Testing Frequency : For long-term studies, test the samples every three months for the first year, every six months for the second year, and annually thereafter.[5][8] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[5][8]

-

Attributes to be Tested : At each time point, test the samples for critical quality attributes that are susceptible to change during storage, including:

-

Appearance (physical description)

-

Assay/Purity (using the validated stability-indicating HPLC method)

-

Degradation products/Impurities

-

Moisture content (where applicable)

-

Visualizations

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for API Stability Testing.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. fdaghana.gov.gh [fdaghana.gov.gh]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. qlaboratories.com [qlaboratories.com]

- 6. edaegypt.gov.eg [edaegypt.gov.eg]

- 7. ema.europa.eu [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

A Technical Guide to the Synthesis and Applications of Substituted Indole-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active compounds, including the essential amino acid tryptophan. Among its derivatives, substituted indole-3-carboxylic acids have emerged as a class of significant interest due to their versatile applications in medicinal chemistry, agrochemicals, and materials science. Their unique structure serves as a privileged scaffold, allowing for diverse functionalization to modulate physicochemical properties and biological activity. This technical guide provides an in-depth review of the primary synthetic routes to substituted indole-3-carboxylic acids and explores their key applications, supported by experimental methodologies and quantitative data.

I. Synthesis of Substituted Indole-3-Carboxylic Acids

The construction of the indole-3-carboxylic acid framework can be achieved through several classical and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A. Classical Synthetic Routes

1. Fischer Indole Synthesis

The Fischer indole synthesis, first reported in 1883, is one of the most widely used methods for preparing indoles.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1][2] To obtain indole-3-carboxylic acid derivatives, a pyruvate derivative is often used as the carbonyl component. The reaction proceeds through a[3][3]-sigmatropic rearrangement followed by the elimination of ammonia.[1]

2. Reissert Indole Synthesis

The Reissert synthesis provides a route to indole-2-carboxylic acids, which can be valuable isomers or precursors in certain synthetic strategies.[4] The process begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a base like potassium ethoxide.[4] The resulting ethyl o-nitrophenylpyruvate then undergoes reductive cyclization using reagents such as zinc in acetic acid to yield the indole-2-carboxylic acid.[4][5] Subsequent decarboxylation can furnish the corresponding indole.[4]

B. Modern Catalytic Methods

Recent advancements in organic synthesis have introduced more efficient and milder catalytic approaches for constructing indole rings.

1. Palladium-Catalyzed Synthesis

Palladium catalysis has become a powerful tool for indole synthesis.[6] One strategy involves the intramolecular C-H activation and annulation of N-substituted anilines.[7] Another approach is the coupling of o-haloanilines with alkynes.[6][8] Recently, a one-pot method for synthesizing 4-aminoindole-3-carboxylic acids has been developed using a palladium-catalyzed tandem nucleophilic substitution/amination protocol.[7]

2. Copper-Catalyzed Synthesis

Copper-catalyzed methods offer a cost-effective alternative for indole synthesis. An efficient synthesis of N-substituted indole-3-carboxylic acid derivatives has been achieved via a Cu(I)-catalyzed intramolecular amination of aryl bromides.[9] This Ullmann-type coupling proceeds under mild conditions with good to high yields.[9]

Summary of Synthetic Methods

| Method | Starting Materials | Key Reagents/Catalysts | Typical Products | Yields |

| Fischer Indole Synthesis | Arylhydrazine, Keto-acid/ester (e.g., Pyruvic acid) | Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂, PPA) | 2-substituted Indole-3-carboxylic acids | Moderate to Good |

| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH) | Indole-2-carboxylic acids | Moderate to Good |

| Palladium-Catalyzed Tandem Reaction | 4-Bromoindole-3-carboxamide | PdCl₂, Xantphos, Cs₂CO₃ | 4-Aminoindole-3-carboxylic acids | Good |

| Copper-Catalyzed Intramolecular Amination | N-substituted 2-bromoanilines | CuI, K₃PO₄, DMF | N-substituted Indole-3-carboxylic acids | Good to High |

II. Applications of Substituted Indole-3-Carboxylic Acids

The indole-3-carboxylic acid scaffold is a key building block in the development of new therapeutic agents and agrochemicals.[10][11]

A. Medicinal Chemistry

The structural versatility of these compounds allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities.[12]

-

Antihypertensive Agents: Novel derivatives have been synthesized as potent angiotensin II receptor 1 (AT₁) antagonists.[13] Certain compounds demonstrated the ability to lower blood pressure in spontaneously hypertensive rats more effectively than losartan.[13]

-

Anticancer Agents: The indole-3-carboxylic acid framework has been utilized to design dual inhibitors of the B-cell lymphoma-2 (Bcl-2) and myeloid cell leukemia-1 (Mcl-1) proteins, which are attractive targets for cancer therapy.[14] Compound 31 from one study showed high selectivity for Bcl-2 and Mcl-1 over Bcl-XL, highlighting its potential for developing targeted antitumor drugs.[14]

-

Anti-inflammatory Drugs: Indole-3-carboxylic acid serves as a precursor for synthesizing anti-inflammatory drugs.[10] Benzo[g]indol-3-carboxylates have been identified as potent inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[15]

-

Antimicrobial and Anthelmintic Activity: Derivatives synthesized from amino acids and peptides have shown significant antibacterial and anthelmintic properties when compared to standard drugs like Clotrimazole and mebendazole.[16]

-

Other Therapeutic Areas: The scaffold is present in compounds with a broad spectrum of other activities, including antiviral, anticonvulsant, and antidiabetic properties.[12][17]

B. Agrochemicals

-

Plant Growth Regulation: Indole-3-carboxylic acid itself acts as a plant hormone, promoting growth and development.[10]

-

Herbicides: Researchers have designed and synthesized novel α-substituted indole-3-carboxylic acid derivatives as antagonists of the auxin receptor protein TIR1.[18][19] These compounds have demonstrated excellent herbicidal activity against both monocotyledonous and dicotyledonous weeds by inhibiting root and shoot growth.[18]

C. Other Applications

-

Cosmetics: Due to its antioxidant properties, indole-3-carboxylic acid is incorporated into skincare products to promote skin health.[10]

Summary of Biological Activities and Applications

| Application Area | Target/Mechanism of Action | Example Compound/Derivative | Quantitative Data | Reference |

| Antihypertensive | Angiotensin II Receptor 1 (AT₁) Antagonist | Novel indole-3-carboxylic acid derivative | 48 mm Hg decrease in blood pressure (10 mg/kg, oral) | [13] |

| Anticancer | Bcl-2/Mcl-1 Dual Inhibitor | Compound 17 | Kᵢ = 0.26 μM (Bcl-2), Kᵢ = 72 nM (Mcl-1) | [14] |

| Anti-inflammatory | mPGES-1 Inhibition | Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate | IC₅₀ = 0.6 μM (cell-free), IC₅₀ = 2 μM (intact cells) | [15] |

| Herbicide | TIR1 Antagonist | Compound 10d | 96% root inhibition rate (Rape, 100 mg/L) | [18] |

III. Experimental Protocols

A. Synthesis Protocols

1. General Protocol for Fischer Indole Synthesis of 2-Indolecarboxylic Acid

This protocol is a generalized procedure based on the classical method.[1]

-

Hydrazone Formation: Phenylhydrazine (1 equivalent) and pyruvic acid (1 equivalent) are dissolved in a suitable solvent, such as acetic acid or ethanol.

-

The mixture is stirred at room temperature or heated gently to facilitate the condensation reaction, forming the phenylhydrazone. In many cases, the hydrazone is not isolated.[1]

-

Cyclization: An acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) is added to the reaction mixture.

-

The mixture is heated to a temperature typically ranging from 100°C to reflux for several hours to induce cyclization and deamination.[3]

-

Work-up and Purification: After cooling, the reaction mixture is poured into water or an ice-water mixture.

-

The precipitated solid product is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield 2-indolecarboxylic acid.

2. General Protocol for Reissert Indole Synthesis of Indole-2-Carboxylic Acid

This protocol is adapted from the established Reissert reaction sequence.[4][5]

-

Condensation: In a flask equipped with a reflux condenser and a drying tube, potassium ethoxide (1.1 equivalents) is suspended in anhydrous diethyl ether.

-

A solution of o-nitrotoluene (1 equivalent) and diethyl oxalate (1.1 equivalents) in anhydrous ether is added dropwise to the stirred suspension.

-

The reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).

-

Hydrolysis (optional, if starting from ester): The intermediate ethyl o-nitrophenylpyruvate is hydrolyzed using acidic or basic conditions to yield o-nitrophenylpyruvic acid.

-

Reductive Cyclization: The o-nitrophenylpyruvic acid derivative is dissolved in glacial acetic acid.

-

Zinc dust (excess) is added portion-wise to the stirred solution, controlling the exothermic reaction.[4]

-

After the addition is complete, the mixture is heated (e.g., on a steam bath) for a short period to ensure complete reaction.

-

Work-up and Purification: The hot solution is filtered to remove excess zinc.

-

Upon cooling, the product, indole-2-carboxylic acid, crystallizes from the solution.

-

The crystals are collected by filtration, washed with cold water, and dried.

B. Biological Assay Protocol

Protocol for Anticancer Cytotoxicity Screening (MTT Assay)

This is a generalized protocol to determine the cytotoxic effect of a test compound on cancer cell lines.[20]

-

Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized indole-3-carboxylic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are made in cell culture medium to achieve the desired final concentrations.

-

The medium from the cell plates is removed, and 100 µL of medium containing the test compounds at various concentrations is added to the wells. A vehicle control (e.g., DMSO in medium) and a positive control (e.g., doxorubicin) are included.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

IV. Visualizations

A. Reaction Mechanisms and Workflows

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]